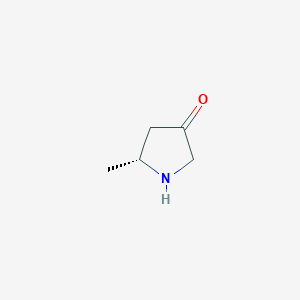

(5R)-5-methylpyrrolidin-3-one

Description

Significance of Chiral Pyrrolidines in Contemporary Organic Chemistry

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a fundamental structural motif in a vast array of biologically active compounds. researchgate.netnih.gov Its saturated and non-planar nature allows for a three-dimensional exploration of chemical space, a desirable trait in drug design. nih.gov When chirality is introduced, as in the case of substituted pyrrolidines, the number of possible stereoisomers increases, offering a powerful tool for medicinal chemists to fine-tune the interaction of a molecule with its biological target. nih.gov

Chiral pyrrolidines are integral components of numerous natural products, pharmaceuticals, and are widely employed as chiral auxiliaries, ligands for transition metals, and organocatalysts in asymmetric synthesis. researchgate.netnih.govrsc.org The ability to control the stereochemical outcome of a reaction is paramount in the synthesis of enantiomerically pure compounds, which is often crucial for their desired biological activity. The pyrrolidine scaffold's prevalence in successful drugs has cemented its status as a privileged structure in medicinal chemistry. nih.gov The development of synthetic methods to access these chiral building blocks is a continuing focus of organic chemistry research. rsc.orgnih.gov

Historical Development and Academic Context of (5R)-5-Methylpyrrolidin-3-one Research

The study of pyrrolidines has a long history, with the parent compound being known for over a century. wikipedia.org The development of methods for the stereoselective synthesis of substituted pyrrolidines, however, is a more contemporary field of research driven by the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries. rsc.org

Research into specifically substituted pyrrolidines like this compound is often an extension of broader investigations into pyrrolidine synthesis and its application. The synthesis of chiral pyrrolidines can be broadly categorized into two approaches: the functionalization of a pre-existing chiral pyrrolidine ring, often derived from natural sources like proline, or the construction of the pyrrolidine ring from acyclic precursors using stereoselective methods. nih.gov A variety of synthetic strategies, including cycloaddition reactions, cyclization reactions, and metal-catalyzed C-H activations, have been developed to construct these important heterocyclic systems. rsc.orgacs.orgorganic-chemistry.orgorganic-chemistry.org

The academic interest in a specific compound like this compound often arises from its potential as a key intermediate for the synthesis of complex target molecules with interesting biological or material properties. While the specific historical timeline for the first synthesis of this compound is not extensively documented in general literature, its emergence is tied to the broader advancement of asymmetric synthesis techniques.

Scope of Research and Current Scholarly Objectives Pertaining to the Compound

Current research involving this compound and related chiral pyrrolidinones is multifaceted. A primary objective is its utilization as a versatile chiral building block. The ketone functionality at the 3-position and the stereocenter at the 5-position provide two reactive sites for further chemical modification, allowing for the diastereoselective and enantioselective synthesis of more complex molecules.

Furthermore, the compound and its derivatives are being explored for their potential applications in medicinal chemistry. The pyrrolidinone scaffold is a known constituent of various biologically active molecules. scispace.com Therefore, synthesizing new derivatives based on the this compound core and evaluating their biological activity against various targets is an active area of research. This includes their potential as inhibitors of specific enzymes or as ligands for receptors.

Physicochemical Data for Related Pyrrolidine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Pyrrolidine | C4H9N | 71.12 | 87 | -63 |

| (5R)-5-methylpyrrolidin-2-one | C5H9NO | 99.13 | 248 | 41-43 |

Data sourced from references wikipedia.orgchembk.com

Structure

3D Structure

Properties

Molecular Formula |

C5H9NO |

|---|---|

Molecular Weight |

99.13 g/mol |

IUPAC Name |

(5R)-5-methylpyrrolidin-3-one |

InChI |

InChI=1S/C5H9NO/c1-4-2-5(7)3-6-4/h4,6H,2-3H2,1H3/t4-/m1/s1 |

InChI Key |

BOBWXPSRJYGDGV-SCSAIBSYSA-N |

Isomeric SMILES |

C[C@@H]1CC(=O)CN1 |

Canonical SMILES |

CC1CC(=O)CN1 |

Origin of Product |

United States |

Synthetic Methodologies for 5r 5 Methylpyrrolidin 3 One and Its Chiral Derivatives

Overview of Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a specific stereoisomer of a chiral molecule, which is critical for pharmacological applications where different enantiomers can have varied biological activities. For pyrrolidinones, these strategies can be broadly categorized into catalyst-controlled and substrate-controlled methods. Catalyst-controlled approaches, such as asymmetric catalysis, use a small amount of a chiral catalyst to induce stereoselectivity. Substrate-controlled methods, including chiral auxiliary and chiral pool approaches, involve attaching a chiral moiety to the starting material to direct the stereochemical outcome of subsequent reactions. nih.govsigmaaldrich.com

Asymmetric catalysis has emerged as a powerful tool for constructing complex molecular structures with high efficiency and stereocontrol. nih.gov This field is dominated by two main branches: organocatalysis, which uses small, metal-free organic molecules, and transition metal catalysis, which employs complexes of metals like rhodium, iridium, and platinum.

Organocatalysis offers a robust platform for the synthesis of chiral pyrrolidines and their derivatives. mdpi.com These methods often utilize privileged catalyst scaffolds, such as those derived from the natural amino acid proline or Cinchona alkaloids, to facilitate reactions through mechanisms like enamine or iminium ion activation. unibo.itnih.gov

A common and effective strategy is the use of cascade or domino reactions, where multiple bond-forming events occur in a single pot. For instance, highly functionalized pyrrolidines can be synthesized with excellent diastereoselectivity and high enantioselectivity using a Cinchona alkaloid-derived organocatalyst. nih.gov This can be achieved through a dynamic kinetic resolution-driven aza-Michael cyclization, which allows for the construction of multiple stereogenic centers in one step. nih.gov Chiral phosphoric acids have also been successfully employed in asymmetric 'clip-cycle' strategies, where a Cbz-protected bis-homoallylic amine is cyclized via an enantioselective intramolecular aza-Michael reaction to form the pyrrolidine (B122466) ring with high enantioselectivity. whiterose.ac.uk

Table 1: Examples of Organocatalytic Approaches to Pyrrolidinone Synthesis

| Catalyst Type | Reaction Type | Key Features |

|---|---|---|

| Cinchona Alkaloid Derivative | Aza-Michael Cyclization | Synthesizes highly functionalized pyrrolidines with up to three stereocenters in high yield and excellent diastereomeric and enantiomeric excess (>90% ee). nih.gov |

| Diarylprolinol Silyl Ethers | Michael Addition | Proven to be extremely efficient for a wide variety of transformations in aminocatalysis. nih.gov |

Transition metal catalysis provides highly efficient pathways for constructing pyrrolidine-based systems through reactions like cycloadditions and cycloisomerizations. researchgate.net These methods are valued for their high atom economy and ability to form complex heterocyclic structures from simple, readily available precursors.

For example, Rh(III)-catalyzed dual C-H annulation of isoquinolones with 1,6-diynes represents a direct method to access fused pyrrolidine scaffolds. researchgate.net Similarly, Pt(II)-catalyzed cycloisomerization or tandem cyclization/1,2-migration of substrates possessing a nitrogen nucleophile and an alkyne can generate highly functionalized pyrrolones and related heterocycles. nih.gov The efficiency of these platinum-catalyzed reactions can often be enhanced by the addition of bulky, electron-rich phosphine (B1218219) ligands. nih.gov Another approach involves the iridium-catalyzed enantioselective allylic substitution, followed by ring-closing metathesis using a Hoveyda-Grubbs catalyst to form a dihydropyrrole, which is then hydrogenated to the final pyrrolidine product. acs.org

Table 2: Selected Transition Metal-Catalyzed Routes to Pyrrolidine Cores

| Metal Catalyst | Reaction Type | Substrates | Notable Features |

|---|---|---|---|

| Rh(III) | Dual C-H Annulation | Isoquinolones and 1,6-diynes | Provides straightforward access to multi-cyclic scaffolds containing a pyrrolidine ring. researchgate.net |

| Pt(II) | Cycloisomerization | Pyridine propargylic esters | Efficiently synthesizes highly functionalized indolizines and pyrrolones from readily available substrates. nih.gov |

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is set, the auxiliary can be removed and often recycled. sigmaaldrich.com This method provides reliable stereocontrol in reactions like alkylations and aldol (B89426) additions.

A well-established method for the stereocontrolled synthesis of substituted γ-lactams (pyrrolidin-2-ones) involves aziridine (B145994) ring-opening reactions with chiral enolates derived from pseudoephedrine amides. acs.org In this approach, the diastereoselectivity is controlled by the pseudoephedrine auxiliary, leading to γ-aminoamides that can be subsequently cyclized to the corresponding pyrrolidinones in high yield and enantiomeric purity (>99% ee) after removal of the auxiliary. acs.org Evans oxazolidinones are another popular class of auxiliaries used to direct stereoselective transformations, including alkylation and aldol reactions, to form precursors for chiral pyrrolidinones.

The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, or terpenes as starting materials. mdpi.com For instance, strategies have been developed to synthesize trans-2,5-disubstituted pyrrolidines starting from (R)-phenylglycinol. nih.govacs.org This method involves diastereoselective additions of Grignard reagents to chiral imines and subsequent cyclization to form the pyrrolidine ring. nih.govacs.org

Asymmetric Catalysis Approaches to Pyrrolidinone Formation

Precursor-Based Synthetic Routes to the Pyrrolidinone Core

The formation of the pyrrolidinone ring from an acyclic precursor is a common final step in many synthetic sequences. This intramolecular reaction typically involves the formation of an amide bond or the attack of a nitrogen nucleophile on an electrophilic carbon to close the five-membered ring.

One direct method involves the reaction of amide dianions with epibromohydrin, which results in the regioselective formation of 5-(hydroxymethyl)pyrrolidin-2-ones. researchgate.net Another powerful strategy is the base-promoted cyclization of γ-aminoesters. acs.org For example, γ-aminoesters prepared via an auxiliary-controlled method can be treated with a strong, non-nucleophilic base like lithium hexamethyldisilazide (LHMDS) to afford 5-substituted 3-methyl-pyrrolidin-2-ones as single diastereoisomers and in high enantiomeric excess, indicating that the cyclization proceeds without racemization. acs.org The synthesis of prostaglandins (B1171923) has also provided insights into forming five-membered rings from acyclic precursors, highlighting strategies that use polar activation to promote bond formation. libretexts.org

Reductive Amination Strategies for Pyrrolidine Formation

Reductive amination, also known as reductive alkylation, is a powerful and widely employed method for the formation of carbon-nitrogen bonds, offering a direct route to amines from carbonyl compounds. harvard.eduacsgcipr.org This reaction typically proceeds through the in situ formation of an imine or iminium ion intermediate from the condensation of a ketone or aldehyde with an amine, which is then reduced to the corresponding amine. acsgcipr.orgnih.gov This one-pot approach is often favored for its efficiency and ability to circumvent issues of overalkylation that can be problematic in direct alkylation methods. harvard.edu

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a particularly mild and selective option for a range of aldehydes and ketones. organic-chemistry.org This reagent is compatible with various sensitive functional groups. Other common reducing agents include sodium cyanoborohydride and catalytic hydrogenation. harvard.eduacsgcipr.org The choice of solvent and the use of an acid catalyst can also influence the reaction's efficiency. acsgcipr.orgorganic-chemistry.org Catalyst-controlled reductive amination, often utilizing transition metal catalysts like ruthenium and iridium, provides a pathway to high levels of regio- and stereoselectivity. jocpr.com

The direct reductive amination of levulinic acid, a biomass-derived platform chemical, has been a subject of significant interest for the synthesis of 5-methylpyrrolidinones. nih.govresearchgate.net For instance, an iridium-catalyzed transfer hydrogenation process using formic acid as the hydrogen source has been shown to be highly efficient for the reductive amination of levulinic acid in aqueous conditions. nih.gov This method represents one of the most active catalytic systems reported for this transformation, operating under mild conditions. nih.gov

| Catalyst System | Hydrogen Source | Substrate | Key Features |

| Iridium Complex | Formic Acid | Levulinic Acid | High activity under mild, aqueous conditions. nih.gov |

| Ru/Bisphosphine | Hydrogen Gas | Levulinic Acid | Achieves high enantioselectivity (up to 96% ee). mdpi.com |

| Nickel Nanoparticles | Isopropanol (B130326) | Aldehydes | Transfer hydrogenation for reductive amination. organic-chemistry.org |

Transformations of Biomass-Derived Feedstocks (e.g., Levulinic Acid)

The utilization of renewable resources is a critical aspect of sustainable chemistry. Levulinic acid, readily accessible from the acid-catalyzed hydrolysis of lignocellulosic biomass, is recognized as a key platform molecule for the production of a wide array of valuable chemicals. mdpi.comresearchgate.net Its conversion into nitrogen-containing compounds, particularly pyrrolidinones, is of significant industrial importance. researchgate.net

The synthesis of 5-methylpyrrolidin-2-one (B85660) derivatives from levulinic acid is a well-established transformation. mdpi.com More challenging, yet highly valuable, is the asymmetric synthesis of chiral pyrrolidinones. Recent advancements have focused on the direct asymmetric reductive amination of levulinic acid. A notable example employs a chiral Ru/bisphosphine catalyst, which has demonstrated the ability to produce enantioenriched 5-methylpyrrolidinone with excellent enantioselectivity (up to 96% ee) and high isolated yields (up to 89%). researchgate.netmdpi.com Mechanistic studies indicate that this process likely proceeds through the initial formation of an imine, which then tautomerizes to an enamine before the stereoselective reduction step. mdpi.com

The reaction pathway for the synthesis of N-substituted-5-methyl-2-pyrrolidones from levulinic acid in the presence of a heterogeneous catalyst generally involves three steps:

Acid-catalyzed amination of the carbonyl group with a primary amine to form an imine.

Metal-catalyzed hydrogenation of the imine to a secondary amine.

Acid-catalyzed intramolecular cyclization to form the pyrrolidone ring with the elimination of water. cnr.it

| Feedstock | Target Molecule | Catalyst/Method | Significance |

| Levulinic Acid | 5-Methylpyrrolidinone Derivatives | Asymmetric Reductive Amination with Chiral Ru/Bisphosphine Catalyst | Direct route to chiral pyrrolidinones with high enantioselectivity. researchgate.netmdpi.com |

| Levulinic Acid | N-substituted-5-methyl-2-pyrrolidones | Heterogeneous Catalysis (e.g., Pd on acidic support) | Enables a one-pot, three-step reaction sequence. cnr.it |

Advanced Reaction Types in (5R)-5-Methylpyrrolidin-3-one Synthesis

Stereoselective Grignard Reagent Additions

The nucleophilic addition of Grignard reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis. libretexts.org When applied to prochiral ketones or in the presence of chiral auxiliaries or catalysts, this reaction can be rendered stereoselective, providing access to chiral tertiary alcohols. nih.gov The development of chiral ligands that can effectively control the stereochemical outcome of Grignard additions to ketones has been a significant area of research. nih.gov

In the context of pyrrolidine synthesis, a highly diastereoselective addition of various Grignard reagents to a chiral γ-chlorinated N-tert-butanesulfinyl imine has been reported as an efficient method for preparing 2-substituted pyrrolidines. rsc.org This methodology is versatile, allowing for the synthesis of both enantiomers of 2-aryl, 2-alkyl, and 2-vinyl substituted pyrrolidines in high yields. rsc.org The stereoselectivity is often controlled by the formation of a chelated intermediate, which directs the nucleophilic attack of the Grignard reagent from a specific face of the imine. researchgate.net

| Substrate | Reagent | Key Feature | Product |

| Ketones | Grignard Reagents with Chiral N,N,O-tridentate ligands | Ligand-mediated stereocontrol | Chiral Tertiary Alcohols nih.gov |

| Chiral γ-chlorinated N-tert-butanesulfinyl imine | Grignard Reagents | High diastereoselectivity | Enantiopure 2-substituted pyrrolidines rsc.org |

Asymmetric Michael Addition Reactions in Pyrrolidine Ring Construction

The asymmetric aza-Michael reaction is a powerful tool for the enantioselective formation of carbon-nitrogen bonds, leading to the synthesis of a diverse range of nitrogen-containing heterocyclic compounds, including pyrrolidines. beilstein-journals.orgnih.gov This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. rsc.org The use of chiral organocatalysts, such as cinchona alkaloids and their derivatives, has proven to be highly effective in controlling the stereochemistry of this transformation. beilstein-journals.orgnih.gov

For instance, the asymmetric cascade aza-Michael/Michael addition reaction between 4-tosylaminobut-2-enoates and 3-ylideneoxindoles, catalyzed by a chiral bifunctional tertiary amine-squaramide catalyst, can produce spiro[pyrrolidine-3,3'-oxindoles] in good yields with excellent diastereoselectivity and enantioselectivity. beilstein-journals.orgnih.gov Similarly, an asymmetric intramolecular aza-Michael addition of enone carbamates catalyzed by a chiral cinchona-based primary-tertiary diamine can yield 2-substituted piperidines in good yields and high enantiomeric excess. beilstein-journals.orgnih.gov These methodologies highlight the potential of organocatalysis in constructing complex chiral pyrrolidine frameworks.

| Reaction Type | Catalyst | Substrates | Product | Stereoselectivity |

| Asymmetric cascade aza-Michael/Michael addition | Chiral bifunctional tertiary amine-squaramide | 4-tosylaminobut-2-enoates and 3-ylideneoxindoles | Spiro[pyrrolidine-3,3'-oxindoles] | up to >99:1 dr, >99% ee beilstein-journals.orgnih.gov |

| Asymmetric intramolecular aza-Michael addition | Chiral cinchona-based primary-tertiary diamine | Enone carbamates | 2-substituted piperidines | up to 99% ee beilstein-journals.orgnih.gov |

Intramolecular Amination Cyclizations for Heterocycle Assembly

Intramolecular amination reactions represent a direct and atom-economical approach for the synthesis of N-heterocycles, including pyrrolidines. nih.gov These reactions involve the formation of a carbon-nitrogen bond within the same molecule to construct the heterocyclic ring. Palladium catalysis has been extensively utilized for the intramolecular amination of alkenes. nih.gov This process typically begins with an aminopalladation step, and the subsequent reaction pathway of the resulting alkyl-palladium intermediate can be controlled to yield a variety of heterocyclic structures through processes like hydroamination or aza-Heck coupling. nih.gov

More recently, biocatalytic approaches have emerged as powerful alternatives for the construction of chiral pyrrolidines. nih.gov Directed evolution of enzymes, such as cytochrome P450, has yielded variants capable of catalyzing the intramolecular C(sp³)–H amination of organic azides. nih.gov This enzymatic platform enables the insertion of an alkyl nitrene into a C(sp³)–H bond to form pyrrolidine derivatives with good enantioselectivity and catalytic efficiency. nih.gov Photochemical methods, utilizing visible light to activate substituted aryl azides, also offer a mild and efficient route for intramolecular amination to form various N-heterocycles. rsc.org

| Methodology | Catalyst/Mediator | Key Transformation | Significance |

| Palladium-catalyzed intramolecular amination | Palladium complexes | Aminopalladation of alkenes | Versatile approach to various N-heterocycles. nih.gov |

| Biocatalytic intramolecular C(sp³)–H amination | Evolved Cytochrome P450 enzymes | Alkyl nitrene insertion into C-H bonds | Enantioselective synthesis of chiral pyrrolidines. nih.gov |

| Photochemical intramolecular amination | Visible light (purple LEDs) | Photochemical conversion of aryl azides | Mild conditions, tolerant to UV-sensitive groups. rsc.org |

Considerations for Scalable and Sustainable Synthesis of Enantiopure this compound

The transition of a synthetic route from laboratory-scale to industrial production necessitates careful consideration of factors such as scalability, safety, cost-effectiveness, and environmental impact. For the synthesis of enantiopure compounds like this compound, achieving high enantioselectivity in a scalable and sustainable manner is paramount.

The use of biomass-derived feedstocks, such as levulinic acid, is a key strategy for enhancing the sustainability of the synthesis. mdpi.comcnr.it Catalytic transformations that are efficient and allow for catalyst recycling are also crucial. For instance, the development of heterogeneous catalysts for the reductive amination of levulinic acid allows for easier product separation and catalyst reuse, which is advantageous for large-scale production. cnr.it

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields, and its application in a continuous flow setup can facilitate scalability. cnr.it The microwave-assisted reductive amination of levulinic acid in a flow reactor has been shown to be highly efficient, particularly when using green solvents like cyclopentyl methyl ether. cnr.it

Biocatalysis, with its high selectivity and operation under mild conditions, offers a promising avenue for the sustainable production of enantiopure compounds. nih.govnih.gov The use of enzymes, such as imine reductases, for asymmetric reductive amination is gaining industrial traction, with examples of processes scaled up to the ton level. nih.gov The continuous development of more robust and efficient enzymes through protein engineering will further enhance the viability of biocatalytic routes for the synthesis of chiral pyrrolidinones.

| Consideration | Strategy | Example/Benefit |

| Sustainability | Use of biomass-derived feedstocks | Levulinic acid as a renewable starting material for pyrrolidinone synthesis. mdpi.comcnr.it |

| Scalability | Continuous flow processing | Microwave-assisted flow synthesis for the reductive amination of levulinic acid. cnr.it |

| Efficiency | Heterogeneous catalysis | Recyclable catalysts for easier product purification and reduced waste. cnr.it |

| Enantioselectivity | Biocatalysis | Use of imine reductases for asymmetric reductive amination, with demonstrated scalability. nih.gov |

Stereochemical Control and Analysis of 5r 5 Methylpyrrolidin 3 One

Strategies for Achieving High Enantiomeric Purity and Diastereoselectivity

The synthesis of enantiomerically pure (5R)-5-methylpyrrolidin-3-one necessitates meticulous control over stereochemical outcomes. Diastereoselective synthesis and chiral resolution are two primary strategies to achieve this.

Diastereoselective synthesis aims to create the desired stereoisomer by influencing the reaction pathway towards a specific three-dimensional arrangement. One notable approach involves the use of chiral auxiliaries or catalysts to guide the formation of the stereocenters.

A convenient method for the diastereoselective synthesis of related ribofuranoside derivatives has been developed, which proceeds under mild conditions. This one-pot procedure involves the reaction of a dialkyl phosphoramidate (B1195095) with a dialkyl phosphite (B83602) and a pentodialdo-1,4-furanoside in acetyl chloride nih.gov. While not directly synthesizing this compound, this methodology highlights the principles of diastereoselective synthesis that can be adapted for pyrrolidinone ring systems. The strategy relies on controlling the approach of reagents to a chiral substrate to favor the formation of one diastereomer over others.

Another relevant strategy is the diastereoselective enolate hydroxylation reaction. This method has been successfully applied in the asymmetric synthesis of (3R,5R)-γ-hydroxypiperazic acid, a residue found in bioactive peptides nsf.gov. The core of this strategy is the controlled introduction of a hydroxyl group to an enolate intermediate, where the existing stereocenter directs the stereochemical outcome of the newly formed center. Such approaches are instrumental in building complex molecules with multiple stereocenters, a principle applicable to the synthesis of substituted pyrrolidinones.

Chiral resolution is a process used to separate a racemic mixture into its individual enantiomers wikipedia.org. This is often necessary when a synthesis produces an equal mixture of (5R)- and (5S)-5-methylpyrrolidin-3-one.

One of the most common methods for chiral resolution is the formation of diastereomeric salts wikipedia.org. This involves reacting the racemic mixture with a chiral resolving agent, which is itself an enantiomerically pure acid or base. The resulting products are diastereomers, which have different physical properties, such as solubility, allowing them to be separated by techniques like crystallization wikipedia.org. After separation, the chiral resolving agent is removed to yield the pure enantiomers.

Chromatographic methods are also powerful tools for chiral resolution. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can effectively separate enantiomers based on their differential interactions with the chiral environment of the column mdpi.commdpi.com. This technique is widely applicable and can be used for both analytical and preparative-scale separations.

Another approach is enzymatic resolution, which utilizes the stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture. This leaves the unreacted enantiomer in its pure form. For instance, enzymes have been used for the resolution of γ-lactams through hydrolysis reactions mdpi.com.

Table 1: Comparison of Chiral Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. | Scalable, cost-effective for large quantities. | Success is unpredictable and depends on finding a suitable resolving agent and crystallization conditions. |

| Chiral Chromatography (e.g., HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Widely applicable, high separation efficiency, can be used for analytical and preparative scales. | Higher cost of chiral columns and solvents, can be less scalable than crystallization. |

| Enzymatic Resolution | Stereoselective enzymatic reaction on one enantiomer. | High enantioselectivity, mild reaction conditions. | Enzyme availability and stability can be limitations, may require optimization of reaction conditions. |

Advanced Methods for Determination of Absolute and Relative Stereochemistry

Once an enantiomerically enriched sample of this compound is obtained, its stereochemical integrity must be confirmed. Several advanced analytical techniques are employed for this purpose.

Chiral derivatization is a powerful technique for determining the enantiomeric composition and absolute configuration of chiral compounds. This method involves reacting the chiral molecule with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be analyzed by standard chromatographic or spectroscopic techniques, such as HPLC or NMR spectroscopy, where they will exhibit different signals nih.gov.

A variety of chiral derivatization reagents are available, and their selection depends on the functional groups present in the target molecule. For compounds containing amines or alcohols, reagents like Marfey's reagent or Mosher's acid chlorides are commonly used juniperpublishers.com. For instance, a method has been developed for determining the enantiomeric purity of L-prolinamide hydrochloride by derivatization with Marfey's reagent followed by reverse-phase HPLC analysis juniperpublishers.com. Similarly, (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol has been used as a derivatization reagent for the HPLC analysis of compounds with chiral branched alkyl chains nih.gov.

The development of new chiral derivatization reagents is an ongoing area of research. For example, 5(R)-Methyl-1-(chloromethyl)-2-pyrrolidinone has been introduced as a new reagent for determining the enantiomeric composition of alcohols documentsdelivered.com.

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule. By irradiating a specific proton, an enhancement of the signals of nearby protons can be observed. The magnitude of this enhancement is inversely proportional to the sixth power of the distance between the protons, making it a very sensitive measure of internuclear distances up to about 5 Å.

In the context of this compound, NOE experiments can be used to establish the relative stereochemistry of substituents on the pyrrolidinone ring. For example, by observing NOE correlations between the methyl group at the 5-position and protons at other positions on the ring, their relative orientation (cis or trans) can be determined. This information is crucial for confirming the diastereoselectivity of a synthesis. NOESY (Nuclear Overhauser Effect Spectroscopy) is a 2D NMR experiment that provides cross-peaks between spatially close protons, offering a comprehensive view of the molecule's three-dimensional structure in solution wordpress.com.

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are exquisitely sensitive to the stereochemistry of chiral molecules. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum is a unique fingerprint of the molecule's absolute configuration.

The assignment of the absolute configuration can be achieved by comparing the experimental ECD spectrum with the spectrum predicted by theoretical calculations. Time-dependent density functional theory (TDDFT) has become a powerful and widely used method for calculating ECD spectra nih.govunipi.it. The process involves first performing a conformational search of the molecule to identify its low-energy conformers. Then, the ECD spectrum for each conformer is calculated, and a Boltzmann-weighted average spectrum is generated for comparison with the experimental data. A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration nih.govmdpi.com.

The accuracy of TDDFT-ECD calculations depends on the choice of functional and basis set mdpi.com. The availability of these computational methods in various software packages has made this a routine and reliable technique for stereochemical determination of natural products and other chiral molecules unipi.itrespectprogram.org.

Influence of Stereochemistry on Reaction Pathways and Molecular Recognition

The presence of a single stereocenter at the C5 position in this compound renders it a valuable chiral building block in asymmetric synthesis. The fixed spatial orientation of the methyl group can direct the approach of reagents, leading to the preferential formation of one diastereomer over another in subsequent chemical transformations. This diastereoselective control is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with specific stereochemistries.

Furthermore, the ability of other chemical entities, particularly biological macromolecules like enzymes, to distinguish between this compound and its mirror image, (5S)-5-methylpyrrolidin-3-one, is a clear demonstration of molecular recognition. This selective interaction is the basis for enzymatic resolutions and the differing biological activities often observed between enantiomers.

Diastereoselective Reactions

While specific studies detailing the diastereoselective reactions of this compound are not extensively documented in publicly available literature, the principles of stereocontrol can be inferred from reactions of analogous chiral pyrrolidinone systems. For instance, in the alkylation of a related chiral lactam, (S)-5-(tosylmethyl)-2-pyrrolidinone, the existing stereocenter at C5 directs the approach of electrophiles to the enolate, resulting in the formation of a new stereocenter with a specific configuration relative to the C5 position. mdpi.org This type of substrate-controlled diastereoselection is a powerful tool in asymmetric synthesis.

Similarly, the reduction of the ketone at the C3 position of this compound would be expected to proceed with a degree of diastereoselectivity. The incoming hydride reagent would likely approach from the face of the molecule that is less sterically hindered by the C5-methyl group, leading to a predominance of one diastereomeric alcohol product. The exact ratio of the diastereomers would depend on the specific reducing agent and reaction conditions employed.

Molecular Recognition and Enzymatic Resolution

The differentiation between enantiomers of 5-methylpyrrolidin-2-one (B85660), a closely related analog, by enzymes provides compelling evidence for molecular recognition. In the asymmetric synthesis of chiral 5-methylpyrrolidin-2-one from levulinic acid, transaminases have been shown to selectively produce either the (R)- or (S)-enantiomer with excellent enantiomeric excess (>99%). mdpi.com This high degree of selectivity underscores the ability of the enzyme's active site to form a more stable complex with the transition state leading to one enantiomer over the other.

The key to this recognition lies in the precise three-point interaction between the chiral substrate and the chiral environment of the enzyme's active site. For one enantiomer, the functional groups (the methyl group, the carbonyl group, and the amine) can align optimally with the corresponding binding pockets or interaction sites within the enzyme, leading to a lower energy transition state and a faster reaction rate. The other enantiomer, being a mirror image, cannot achieve this optimal fit, resulting in a much slower or non-existent reaction.

The following table summarizes the enzymatic resolution of racemic substrates, highlighting the high enantioselectivity often achieved.

| Enzyme | Substrate | Product(s) | Enantiomeric Excess (ee) | Reference |

| Transaminase ATA-237 | Levulinic Acid + Amine Source | (S)-5-methylpyrrolidin-2-one | >99% | mdpi.com |

| Transaminase TA-P1-G06 | Levulinic Acid + Amine Source | (S)-5-methylpyrrolidin-2-one | >99% | mdpi.com |

| Pseudomonas cepacia Lipase (PCL) | Aromatic Morita-Baylis-Hillman Acetate | Chiral Alcohol and remaining Acetate | 92% (alcohol) | nih.gov |

| Novozyme 435 | Aromatic Morita-Baylis-Hillman Acetate | Chiral Alcohol and remaining Acetate | >98% (alcohol) | nih.gov |

This table includes data for related chiral compounds to illustrate the principle of enzymatic molecular recognition, as specific data for this compound was not available in the searched literature.

Application in Chiral Analysis

The principle of molecular recognition is also exploited in the analytical separation of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique that utilizes a chiral stationary phase (CSP) to resolve racemic mixtures. csfarmacie.cznih.gov The CSP, itself being enantiomerically pure, interacts differently with the two enantiomers of the analyte. One enantiomer will have a stronger interaction with the CSP and will therefore be retained longer on the column, leading to its separation from the other enantiomer.

A derivative of (5R)-5-methylpyrrolidin-2-one, namely 5(R)-Methyl-1-(chloromethyl)-2-pyrrolidinone, has been utilized as a chiral derivatizing agent. documentsdelivered.com This reagent reacts with racemic alcohols to form diastereomeric ethers. Since diastereomers have different physical properties, they can be separated by standard, non-chiral chromatography or analyzed by NMR spectroscopy to determine the enantiomeric composition of the original alcohol. The (R)-configuration of the pyrrolidinone moiety is crucial for creating a distinguishable difference in the properties of the resulting diastereomers.

Chemical Reactivity and Mechanistic Studies of 5r 5 Methylpyrrolidin 3 One

Fundamental Chemical Transformations and Reaction Pathways

The pyrrolidinone core of (5R)-5-methylpyrrolidin-3-one is susceptible to a variety of chemical transformations, including oxidation, reduction, and ring-opening or -closing reactions. These reactions provide pathways to a range of functionalized pyrrolidine (B122466) derivatives.

Oxidation and Reduction Chemistry of the Pyrrolidinone Moiety

The carbonyl group and the nitrogen atom of the pyrrolidinone ring are the primary sites for oxidation and reduction reactions.

The reduction of the ketone at the C-3 position of the pyrrolidinone ring is a common transformation. The use of standard reducing agents can yield the corresponding alcohol, (5R)-5-methylpyrrolidin-3-ol. For instance, the reduction of similar N-alkyl- and N-aryl-pyrrolidin-2-ones has been accomplished using lithium aluminium hydride, which can lead to the formation of the corresponding carbinolamines or further reduced products depending on the reaction conditions and the nature of the substituent on the nitrogen. rsc.org The stereochemical outcome of the reduction of this compound is of particular interest due to the existing stereocenter at C-5, potentially leading to diastereomeric products.

While specific studies on the oxidation of this compound are not extensively documented in the reviewed literature, the pyrrolidine ring is generally susceptible to oxidation. Oxidation can occur at the carbon atoms alpha to the nitrogen or at the nitrogen atom itself.

Ring-Opening and Ring-Closing Reactions of the Pyrrolidine System

The stability of the five-membered pyrrolidine ring means that ring-opening reactions typically require specific activation. N-acylation or N-sulfonylation can facilitate nucleophilic attack and subsequent ring cleavage. While specific examples for this compound are scarce, related systems demonstrate this principle. For instance, the N-methylative ring opening of aziridines has been used as a synthetic route to substituted pyrrolidines. documentsdelivered.com

Conversely, ring-closing reactions are fundamental to the synthesis of the pyrrolidine core. A variety of synthetic methods are employed to construct the pyrrolidine ring, often establishing the stereochemistry at the C-5 position in the process. These methods include intramolecular cyclization of amino precursors, cycloaddition reactions, and transition metal-catalyzed C-H amination. nih.govorganic-chemistry.org Mechanistic studies on copper-catalyzed intramolecular C-H amination have provided insights into the formation of pyrrolidine rings from N-fluoro amides. nih.govacs.org

Functionalization and Derivatization Strategies of the this compound Core

The presence of a secondary amine and a ketone, along with alpha-carbon positions, offers multiple handles for the functionalization and derivatization of the this compound scaffold.

Selective Substitutions at the Nitrogen and Carbon Positions

The nitrogen atom of the pyrrolidine ring is a nucleophilic center and can be readily functionalized through various reactions.

N-Alkylation and N-Acylation: The secondary amine can be alkylated or acylated to introduce a wide range of substituents. N-methylation, for example, is a common modification. sigmaaldrich.comnih.gov N-acylation can be achieved using acyl chlorides or anhydrides and is often used to introduce functional groups or to modify the electronic properties of the nitrogen atom. The synthesis of N-methyl-3-acylpyrroles from related precursors highlights the feasibility of introducing acyl groups in the pyrrole (B145914) system. nih.gov

Carbonyl Chemistry: The ketone at the C-3 position allows for a variety of classical carbonyl reactions. These include the formation of imines, enamines, and oximes, as well as aldol-type condensations and reactions with organometallic reagents. These transformations introduce new carbon-carbon or carbon-heteroatom bonds at the C-3 position.

Regioselective Modifications for Scaffold Diversification

Achieving regioselectivity in the functionalization of the pyrrolidinone core is crucial for creating diverse molecular scaffolds. The positions alpha to the carbonyl group (C-2 and C-4) and the nitrogen atom are the most reactive sites for deprotonation and subsequent electrophilic attack. The methyl group at the C-5 position can also influence the regioselectivity of these reactions. While specific studies on the regioselective modification of this compound are limited, general principles of pyrrolidinone chemistry can be applied. For instance, the formation of an enolate at either the C-2 or C-4 position would allow for the introduction of various substituents. The choice of base and reaction conditions can often direct the regioselectivity of enolate formation.

Detailed Mechanistic Investigations of Reactions Involving this compound

Detailed mechanistic studies specifically on reactions involving this compound are not widely available in the current literature. However, mechanistic insights can be drawn from studies on analogous systems.

For example, theoretical and experimental studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones have elucidated the reaction mechanism between a 3-pyrrolin-2-one derivative and an amine. beilstein-journals.org These studies, often employing density functional theory (DFT) calculations, can help to understand the kinetic and thermodynamic factors that control the reaction pathways and product distributions.

Furthermore, mechanistic investigations into copper-catalyzed intramolecular C-H amination for the synthesis of pyrrolidines have proposed a Cu(I)/Cu(II) catalytic cycle. nih.govacs.org Such studies are crucial for optimizing reaction conditions and for the rational design of new catalysts for the synthesis of functionalized pyrrolidines.

Elucidation of Transition States and Intermediates

Understanding the transition states and intermediates in a chemical reaction is fundamental to controlling its outcome. For reactions involving pyrrolidin-3-one derivatives, computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating these transient species.

Furthermore, computational studies on the reactions of pyrrolidines have identified various types of intermediates, including 1,4-biradical species in ring-contraction reactions. acs.org Although not directly involving a pyrrolidin-3-one, these studies highlight the diverse range of reactive intermediates that can be formed from the pyrrolidine ring system. The presence of the carbonyl group at the 3-position and the methyl group at the 5-position in this compound would undoubtedly influence the stability and reactivity of any such intermediates through electronic and steric effects.

In cycloaddition reactions, another important class of reactions for modifying heterocyclic rings, the transition states are meticulously characterized to understand the chemo-, regio-, and stereoselectivities. For example, in the (3+2) cycloaddition reaction of a methylene-pyrrolidinone with nitrones, the transition state geometries explain the preferential formation of one stereoisomer over others. researchgate.net These computational models provide detailed information on bond-forming and bond-breaking processes that are often difficult to observe experimentally.

| Reaction Type | Key Intermediates/Transition States | Computational Method | Key Findings |

| Reductive Amination | Enamine/Iminium Intermediates | DFT/B3LYP | Elucidation of the reaction mechanism and prediction of product formation. researchgate.net |

| Ring Contraction | 1,4-Biradical Intermediates | DFT | Rationalization of stereoretentive product formation. acs.org |

| (3+2) Cycloaddition | Asynchronous Transition States | DFT (M06/6-311G(d,p)) | Explanation of chemo-, regio-, and stereoselectivity. researchgate.net |

Theoretical and Computational Analysis of Reaction Mechanisms

Theoretical and computational chemistry provides a powerful lens through which to view and understand the intricate details of reaction mechanisms. For pyrrolidinone systems, these methods have been applied to a variety of transformations, shedding light on the underlying principles that govern their reactivity.

DFT calculations have been instrumental in proposing and verifying reaction mechanisms. For the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, a possible reaction mechanism was proposed based on computational results, indicating that the main product is formed favorably through the pathway with the lowest activation energy. beilstein-journals.org This demonstrates the predictive power of computational chemistry in synthetic organic chemistry.

The stereoselective synthesis of cyclobutanes from pyrrolidines has been rationalized through DFT studies, which identified the rate-determining step as the simultaneous cleavage of two C-N bonds, leading to the release of N₂. acs.org The stereoretentive nature of the reaction was explained by the relative energies of radical rotation versus cyclization. acs.org Such detailed mechanistic insights are crucial for designing more efficient and selective synthetic routes.

Furthermore, computational investigations into the thermal decomposition of related heterocyclic compounds, such as 5-nitro-5-R-1,3-dioxanes, have provided valuable data on reaction kinetics and thermodynamics. scispace.com These studies analyze the influence of substituents on the reaction mechanism and can propose different pathways, such as one-stage versus two-stage mechanisms. scispace.com Similar approaches applied to this compound could predict its thermal stability and decomposition products.

The electronic properties of substituted pyrrolidinones, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, have been calculated to understand their reactivity as corrosion inhibitors. arabjchem.org These quantum chemical parameters provide insights into the electron-donating and accepting abilities of the molecule, which are fundamental to its chemical behavior.

| Study Focus | Computational Approach | Key Mechanistic Insights |

| Synthesis of Pyrrolidine-2,3-diones | DFT (B3LYP) | Kinetic selectivity is more significant than thermodynamic selectivity in product formation. beilstein-journals.org |

| Stereoselective Ring Contraction | DFT | The rate-determining step is the cleavage of C-N bonds and N₂ release. acs.org |

| Thermal Decomposition | DFT (M06-2X) | Substituents and solvent can significantly influence reaction rates and mechanisms. scispace.com |

| Electronic Properties | DFT (B3LYP) | HOMO and LUMO energies correlate with the molecule's ability to act as a corrosion inhibitor. arabjchem.org |

Advanced Spectroscopic and Computational Characterization of 5r 5 Methylpyrrolidin 3 One

High-Resolution Spectroscopic Techniques for Structural Elucidation

The determination of the complex three-dimensional structure of (5R)-5-methylpyrrolidin-3-one relies on a suite of high-resolution spectroscopic methods. Each technique provides unique and complementary information, culminating in a comprehensive structural portrait of the molecule.

Two-dimensional (2D) NMR spectroscopy is indispensable for mapping the covalent framework and spatial relationships within this compound. Experiments such as COSY, HSQC, and NOESY provide through-bond and through-space correlations that allow for the definitive assignment of all proton (¹H) and carbon (¹³C) signals.

Correlation Spectroscopy (COSY): This experiment reveals ¹H-¹H coupling networks. For this compound, a COSY spectrum would show a correlation between the methine proton at C5 (H5) and the adjacent methylene (B1212753) protons at C4 (H4a, H4b). Similarly, the C4 protons would show correlations to H5, and the C2 methylene protons (H2a, H2b) would correlate with the N-H proton.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to. researchgate.net This allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the methyl protons would show a cross-peak to the methyl carbon, H5 would correlate to C5, and the methylene protons at C2 and C4 would correlate to their respective carbon atoms, C2 and C4. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing critical information about the molecule's conformation and stereochemistry. A key NOESY correlation would be expected between the methyl group protons and the H5 proton, confirming their proximity on the same side of the pyrrolidine (B122466) ring. The spatial relationships between the protons at C2 and C4 can also help define the ring's puckering.

The following table summarizes the predicted NMR assignments based on these techniques.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HSQC Correlations (¹H-¹³C) | Key NOESY Correlations (Through-space) |

| N-H | Broad singlet | - | H2a, H2b | - | H5, H2a, H2b |

| C2 | Diastereotopic protons (multiplets) | ~55 | N-H | C2 | H4a, H4b |

| C3 (C=O) | - | ~210 | - | - | - |

| C4 | Diastereotopic protons (multiplets) | ~45 | H5 | C4 | H5, H2a, H2b |

| C5 | Multiplet | ~50 | H4a, H4b, Methyl-H | C5 | Methyl-H, N-H |

| Methyl (on C5) | Doublet | ~20 | H5 | Methyl-C | H5, H4a, H4b |

Note: The chemical shifts are estimates and can vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. wvu.eduresearchgate.net Unlike nominal mass spectrometry, HRMS measures mass-to-charge ratios (m/z) to a high degree of accuracy (typically within 5 ppm). For this compound (C₅H₉NO), HRMS would be used to verify its elemental composition. When analyzed, typically using electrospray ionization (ESI), the molecule would be observed as the protonated species [M+H]⁺. The high accuracy of the mass measurement allows for the differentiation between compounds with the same nominal mass but different elemental formulas. wvu.edu

| Parameter | Expected Value |

| Molecular Formula | C₅H₉NO |

| Nominal Mass | 99 g/mol |

| Monoisotopic Mass | 99.06841 u |

| Expected [M+H]⁺ Ion (Calculated) | 100.07569 u |

To assess the enantiomeric purity of this compound, Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. researchgate.netnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation in time. researchgate.netchromatographyonline.com The enantiomeric excess (e.e.), a measure of the purity of one enantiomer over the other, can be accurately quantified by comparing the peak areas of the two separated enantiomers in the chromatogram.

Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD-H, Chiralpak® IA), are commonly employed for the separation of chiral amines and ketones. researchgate.netijpsr.com A normal-phase mobile system, typically a mixture of a nonpolar solvent like n-hexane and an alcohol modifier such as isopropanol (B130326) or ethanol, is often effective. researchgate.netsemanticscholar.org

| Parameter | Illustrative Condition |

| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Expected tR for (5S)-isomer | ~10.5 min |

| Expected tR for (5R)-isomer | ~12.8 min |

Note: Retention times (tR) are hypothetical and serve to illustrate the principle of enantiomeric separation.

X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule. purechemistry.orgspringernature.comnih.gov The technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to construct a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom. purechemistry.orgnih.gov

For an enantiomerically pure sample of this compound that forms a suitable crystal, X-ray analysis would unambiguously confirm the R configuration at the C5 stereocenter. dntb.gov.ua This is achieved through the analysis of anomalous dispersion effects, particularly when using copper radiation, which leads to the calculation of a Flack parameter. researchgate.net A Flack parameter value close to zero for the modeled (5R) configuration provides high confidence in the assignment of the absolute structure. researchgate.net The analysis also reveals detailed information about the solid-state structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

Computational Chemistry Applications in Pyrrolidinone Research

Computational chemistry provides powerful tools to complement experimental data, offering insights into the electronic structure, stability, and reactivity of molecules.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. researchgate.netresearchgate.net By applying DFT calculations, typically with a functional like B3LYP and a basis set such as 6-31G(d,p), the geometry of this compound can be optimized to find its lowest energy conformation. nih.govresearchgate.net

These calculations provide valuable data on the molecule's electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. frontiersin.org Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map, which visualizes the electron density distribution and highlights regions susceptible to nucleophilic or electrophilic attack. For this compound, the MEP would show an electron-rich region (negative potential) around the carbonyl oxygen and an electron-poor region (positive potential) around the N-H proton.

| Computational Parameter | Description | Typical Application/Insight |

| Method/Functional | DFT / B3LYP | A widely used hybrid functional for reliable geometry and energy calculations. |

| Basis Set | 6-31G(d,p) | Provides a good balance between accuracy and computational cost for organic molecules. |

| Geometry Optimization | Calculation of the lowest-energy molecular structure. | Predicts bond lengths, bond angles, and dihedral angles. |

| Frequency Calculation | Confirms the optimized structure is a true minimum (no imaginary frequencies). | Predicts vibrational spectra (e.g., IR) to compare with experimental data. |

| HOMO/LUMO Analysis | Determines the energies of the frontier molecular orbitals. | Provides insights into reactivity, electronic transitions, and the HOMO-LUMO energy gap. |

| MEP Mapping | Visualizes the electrostatic potential on the electron density surface. | Identifies sites for electrophilic and nucleophilic attack. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Binding

Molecular dynamics (MD) simulations offer a powerful computational microscope to explore the time-dependent behavior of molecules, providing insights into their conformational landscapes and interactions with other molecules. For a chiral molecule like this compound, MD simulations can elucidate the preferred three-dimensional arrangements of the pyrrolidine ring and the influence of the methyl group on its geometry and dynamics.

Conformational Analysis:

The conformational flexibility of the five-membered pyrrolidine ring is a key determinant of its chemical and biological properties. The ring can adopt various puckered conformations, often described as envelope or twist forms. MD simulations can map the potential energy surface of this compound, identifying the most stable low-energy conformers and the energy barriers between them.

In a typical MD simulation protocol, the molecule would be placed in a simulated solvent box (e.g., water) to mimic physiological conditions. The system's energy is first minimized to remove any unfavorable atomic clashes. Subsequently, the system is gradually heated to a target temperature and equilibrated. Finally, a production run is performed, during which the trajectories of all atoms are saved at regular intervals. Analysis of these trajectories can reveal key conformational parameters.

Table 1: Illustrative Conformational Data from a Hypothetical MD Simulation of this compound (Note: This table is a representative example of data that would be generated from an MD simulation and is not based on published experimental data for this specific molecule.)

| Parameter | Description | Hypothetical Value/Range |

| Ring Puckering Dihedral (C2-N1-C5-C4) | Describes the out-of-plane twisting of the pyrrolidine ring. | -25° to +25° |

| Methyl Group Orientation | Torsional angle defining the position of the methyl group relative to the ring. | Predominantly pseudo-equatorial |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures, indicating conformational stability. | 0.5 - 1.5 Å |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | ~2.8 Å |

Ligand Binding:

MD simulations are also instrumental in studying how a molecule like this compound might interact with a biological target, such as an enzyme's active site. By simulating the compound in complex with a receptor, one can observe the dynamics of the binding process, identify key intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts), and estimate the binding affinity.

The simulation would involve docking the this compound into the binding site of a receptor. The resulting complex would then be subjected to MD simulations. Analysis of the simulation can reveal the stability of the binding pose and the specific amino acid residues involved in the interaction. This information is crucial for understanding the mechanism of action and for the rational design of more potent derivatives.

Quantitative Structure–Property Relationship (QSPR) Modeling of Derived Compounds

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their chemical structure. For a series of compounds derived from this compound, QSPR models can be developed to predict various physicochemical properties (e.g., solubility, boiling point) or biological activities (e.g., inhibitory potency against a specific target).

The development of a QSPR model involves several steps:

Dataset Preparation: A dataset of molecules with known properties or activities is compiled. For this case, this would involve synthesizing or computationally designing a library of derivatives of this compound.

Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule in the dataset. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or quantum-chemical (e.g., HOMO/LUMO energies).

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the property of interest.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

For derivatives of this compound, a QSPR study could explore how modifications at different positions on the pyrrolidine ring affect a particular property. For instance, a model could be built to predict the binding affinity of derivatives to a hypothetical receptor.

Table 2: Example of a Hypothetical QSPR Model for the Biological Activity of this compound Derivatives (Note: This table presents a simplified, illustrative QSPR model and is not based on actual experimental data.)

| Descriptor | Description | Coefficient | Contribution to Activity |

| LogP | A measure of hydrophobicity. | +0.45 | Increased hydrophobicity is positively correlated with activity. |

| Topological Polar Surface Area (TPSA) | A measure of the polar surface area. | -0.21 | Increased polarity is negatively correlated with activity. |

| Number of Hydrogen Bond Donors | The count of hydrogen bond donor atoms. | +0.15 | More hydrogen bond donors are favorable for activity. |

| Molecular Weight | The mass of the molecule. | -0.05 | Increasing size has a slight negative impact on activity. |

Applications of 5r 5 Methylpyrrolidin 3 One in Complex Molecule Synthesis

Role as a Chiral Building Block in Natural Product Total Synthesis

The use of readily available, enantiomerically pure compounds as starting materials, often referred to as "chiral pool" synthesis, is a powerful strategy in the total synthesis of complex natural products. nih.gov (5R)-5-methylpyrrolidin-3-one, with its defined stereocenter at the 5-position, is an exemplary chiral building block. The inherent chirality of this molecule can be transferred through subsequent synthetic steps, thereby controlling the stereochemistry of the final natural product target. This approach obviates the need for challenging asymmetric reactions or chiral resolutions later in the synthesis.

The total synthesis of various alkaloids and other nitrogen-containing natural products often relies on the stereoselective construction of pyrrolidine (B122466) rings. organic-chemistry.orgresearchgate.net The ketone functionality in this compound offers a handle for a variety of chemical transformations, including reductions to the corresponding alcohol, olefination reactions, and additions of carbon nucleophiles. These transformations allow for the introduction of diverse substituents and the elaboration of the pyrrolidine core into more complex structures found in nature. For instance, the methyl group's stereochemistry is preserved while the rest of the molecule is constructed, ensuring the final product has the correct absolute configuration.

| Natural Product Class | Synthetic Strategy Involving Pyrrolidinone Core | Potential Role of this compound |

| Alkaloids (e.g., Solenopsins) | Reductive amination and cyclization cascades. organic-chemistry.orgresearchgate.net | Serves as a chiral precursor to establish the stereocenter at the alpha-position to the nitrogen. |

| Iminosugars | Functional group interconversions of hydroxylated pyrrolidines. researchgate.net | The ketone can be stereoselectively reduced to an alcohol, forming a key stereocenter. |

| Polycyclic Alkaloids | Intramolecular cyclization reactions to form fused or bridged systems. | The pyrrolidinone ring forms a core component of the final polycyclic structure. |

Utilization in Diverse Heterocyclic Compound Synthesis

The chemical reactivity of this compound makes it a versatile starting material for the synthesis of a wide range of heterocyclic compounds. Its ability to undergo various transformations allows for the construction of more complex and functionally diverse molecular scaffolds.

The pyrrolidinone core of this compound can be readily functionalized to create a library of substituted pyrrolidine derivatives. The ketone at the C3 position is a key site for modification. For example, it can undergo reductive amination to introduce a variety of amine substituents at this position. Furthermore, reactions at the nitrogen atom, such as acylation or alkylation, provide another point of diversification.

Classical methods for the preparation of five-membered heterocycles, such as 1,3-dipolar cycloadditions, can be conceptually applied to precursors derived from this compound to generate highly substituted pyrrolidine rings with controlled stereochemistry. nih.gov The existing stereocenter at C5 influences the stereochemical outcome of subsequent reactions, leading to diastereomerically enriched products.

The pyrrolidinone scaffold can serve as a foundation for the construction of more complex polycyclic systems, including fused and bridged ring structures. These types of molecules are of significant interest in medicinal chemistry due to their rigid conformations and novel three-dimensional shapes. nih.gov

One common strategy involves the initial functionalization of the pyrrolidinone ring, followed by an intramolecular cyclization reaction to form the new ring system. For example, a substituent introduced at the C3 or C4 position could contain a reactive group that subsequently forms a bond with another part of the molecule. Multicomponent reactions, such as the 1,3-dipolar cycloaddition, can also be employed to generate complex spirocyclic systems where the pyrrolidine ring is fused to another heterocyclic or carbocyclic ring. ua.es

Strategies for Medicinal Chemistry Intermediate Design

The pyrrolidine ring is a prevalent scaffold in many FDA-approved pharmaceuticals, highlighting its importance in medicinal chemistry. researchgate.netnih.gov this compound serves as a valuable starting point for the design and synthesis of novel intermediates for drug discovery programs.

In drug discovery, a molecular scaffold provides the basic framework to which various functional groups are attached to create a library of compounds for biological screening. The rigid, three-dimensional structure of the pyrrolidine ring makes it an attractive scaffold. researchgate.net The defined stereochemistry of this compound is particularly advantageous, as biological targets are often stereoselective.

By using this compound as a starting scaffold, medicinal chemists can systematically explore the chemical space around this core structure. The ketone and the secondary amine provide two distinct points for modification, allowing for the generation of a diverse set of molecules with different physicochemical properties and spatial arrangements of functional groups. This approach is crucial for identifying ligands that can bind effectively and selectively to a target protein.

| Modification Site | Type of Reaction | Potential Functional Groups Introduced |

| C3-Ketone | Reductive Amination | Primary and secondary amines, aryl groups, alkyl chains. |

| C3-Ketone | Wittig Reaction | Substituted alkenes. |

| C3-Ketone | Grignard Reaction | Tertiary alcohols with diverse substituents. |

| N1-Amine | Acylation | Amides, carbamates. |

| N1-Amine | Alkylation | Substituted alkyl and aryl groups. |

Combinatorial chemistry is a powerful tool in drug discovery for rapidly generating large numbers of compounds for high-throughput screening. scilit.com The structure of this compound is well-suited for the construction of combinatorial libraries.

Using solid-phase synthesis techniques, this compound can be attached to a resin support. Subsequently, a series of reactions can be performed in a parallel or split-and-pool fashion to introduce a wide variety of substituents at the C3 and N1 positions. This allows for the efficient creation of a large library of distinct pyrrolidinone derivatives. Each compound in the library maintains the core (5R)-methylpyrrolidin-3-one scaffold but differs in the nature of its substituents. Screening these libraries against biological targets can lead to the identification of hit compounds with promising activity, which can then be further optimized into lead candidates.

Biological Activity and Structure Activity Relationship Sar Studies of 5r 5 Methylpyrrolidin 3 One Derivatives

Investigation of Molecular Target Interactions (Enzymes, Receptors, Proteins)

Derivatives of the pyrrolidinone scaffold have been shown to interact with a variety of molecular targets, including enzymes and G-protein coupled receptors. The nature of these interactions is highly dependent on the substitution pattern around the core ring structure.

Pyrrolidine-based compounds have been developed as potent and selective ligands for several receptors. For instance, 3-aryl pyrrolidines are recognized as powerful and selective ligands for dopamine (B1211576) and serotonin (B10506) receptors, which are crucial targets in the central nervous system. researchgate.net In a different therapeutic area, extensive SAR studies on a series of pyrrolidine (B122466) bis-cyclic guanidine (B92328) compounds identified ligands with high affinity and agonist activity for the melanocortin-3 receptor (MC3R), which is involved in energy homeostasis. nih.gov

In these studies, parallel synthesis and screening of analogs with modifications at five different positions (R1–R5) were conducted to determine the key structural requirements for receptor binding and efficacy. nih.gov The results showed that specific stereochemistry and substituents were essential for potent agonism at the MC3R, highlighting the scaffold's tunability for achieving receptor selectivity. nih.gov

Table 1: Agonist Potency of Pyrrolidine Derivatives at the mMC3R

| Compound | R3 Substituent | mMC3R EC50 (nM) |

|---|---|---|

| 2718.001 | R-benzyl | 310 |

| 2718.002 | R-cyclohexyl-methyl | 210 |

Data sourced from a study on pyrrolidine bis-cyclic guanidine compounds, demonstrating how modifications at the R3 position influence agonist potency at the mouse melanocortin-3 receptor (mMC3R). nih.gov

The pyrrolidinone scaffold has proven to be a valuable starting point for the development of novel enzyme inhibitors. In a notable example, a screening effort against Pseudomonas aeruginosa Penicillin-Binding Protein 3 (PBP3), a critical enzyme in bacterial cell wall synthesis, identified pyrrolidine-2,3-dione (B1313883) as a promising inhibitory scaffold. nih.gov Subsequent optimization led to the development of derivatives with significant inhibitory activity.

These studies revealed that specific structural features were critical for target inhibition. The presence of a 3-hydroxyl group on the pyrrolidinone ring and a bulky heteroaryl group attached to the nitrogen atom were found to be essential for potent inhibition of PBP3's transpeptidase (TPase) activity. nih.gov

Table 2: Inhibition of P. aeruginosa PBP3 by Pyrrolidine-2,3-dione Derivatives

| Compound | R1 Substituent | IC50 (µM) |

|---|---|---|

| Parental Compound 1 | Benzyl (B1604629) | 28 |

| Analogue 34 | Indole (B1671886) (via methylene (B1212753) linker) | 14 |

| Analogue 32 | Hydrogen | >100 (Inactive) |

| Analogue 33 | Ethyl | >100 (Inactive) |

This table illustrates the enzymatic inhibition of P. aeruginosa PBP3. The data shows a significant loss of activity when the bulky benzyl group at R1 is replaced by smaller substituents like hydrogen or ethyl. Conversely, replacing the benzyl with a benzylic heterocycle like indole doubled the inhibitory potency. nih.gov

Elucidation of Molecular Mechanisms of Action for Biological Modulation

The biological effects of pyrrolidinone derivatives are a direct consequence of their interaction with specific molecular targets. For derivatives acting as enzyme inhibitors, the mechanism involves the binding to the active site of the enzyme, preventing the natural substrate from binding and thereby halting a critical biological process. In the case of the pyrrolidine-2,3-dione inhibitors of P. aeruginosa PBP3, the mechanism is the disruption of bacterial cell wall synthesis, leading to an antibacterial effect. nih.gov

For derivatives that target receptors, the mechanism involves modulating the receptor's signaling pathway. Pyrrolidine-based MC3R agonists, for example, bind to the receptor and trigger a conformational change that initiates a downstream signaling cascade responsible for regulating energy homeostasis. nih.gov Similarly, 5-oxopyrrolidine derivatives bearing a 5-nitrothiophene substituent have demonstrated selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, including those resistant to linezolid (B1675486) and tedizolid, indicating a mechanism capable of overcoming existing resistance pathways. nih.gov

Structure-Activity Relationship (SAR) Development

Systematic SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds based on the pyrrolidinone scaffold.

The biological activity of pyrrolidinone derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring. Studies on PBP3 inhibitors demonstrated that a bulky, hydrophobic group at the R1 position (the nitrogen atom) is necessary for activity. nih.gov Replacing the N-benzyl group with a smaller ethyl or hydrogen atom resulted in a complete loss of inhibition. nih.gov Furthermore, introducing a 3-hydroxyl group at the R2 position was identified as a key requirement for interacting with the PBP3 active site. nih.gov

In the development of MC3R agonists, parallel SAR studies revealed that the R2, R3, and R5 positions were all required for full agonist efficacy. nih.gov Truncation of either the R1 or R4 positions resulted in compounds that retained full agonism, identifying these as non-essential for efficacy, though they may influence potency. nih.gov This systematic approach allows for the identification of a common pharmacophore required for the desired biological activity.

Stereochemistry plays a pivotal role in the biological activity of chiral pyrrolidine derivatives, as molecular targets like enzymes and receptors are themselves chiral. nih.gov The specific three-dimensional arrangement of substituents determines the compound's ability to fit into a binding site and elicit a biological response. beilstein-journals.org

The importance of stereochemistry is evident in studies of various pyrrolidine-containing compounds. For example, research on nature-inspired antimalarial compounds related to 3-Br-acivicin showed that only isomers with the natural (5S, αS) configuration displayed significant activity against P. falciparum strains. nih.gov The corresponding enantiomers and diastereoisomers were significantly less potent or inactive, suggesting that recognition by transporters or the target enzyme is highly stereospecific. nih.gov Similarly, in the development of MC3R agonists, the S-configuration of the pyrrolidine ring at the R2 position was found to be a common feature among the most active lead compounds. nih.gov These findings underscore that controlling the stereochemistry of the pyrrolidinone core and its substituents is a critical aspect of designing potent and selective biologically active molecules.

Computational Approaches in Biological Activity Prediction